
N-nitrosodietilamina (NDEA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Losartan Impurity C, also known as Losartan Impurity C, is a useful research compound. Its molecular formula is C22H23ClN6O and its molecular weight is 422.91. The purity is usually > 95%.
BenchChem offers high-quality Losartan Impurity C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Losartan Impurity C including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quality Control in Pharmaceutical Manufacturing
Regulatory Compliance
Losartan Impurity C is utilized as a reference standard in the quality control processes of losartan production. It is essential for monitoring impurity levels to comply with regulatory guidelines set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia. The content of this impurity in losartan formulations must not exceed 0.1% to ensure product safety .
Analytical Techniques
Various analytical methods are employed to quantify Losartan Impurity C during the manufacturing process:
- High-Performance Liquid Chromatography (HPLC) : A validated HPLC method allows for the simultaneous determination of losartan and its impurities, including Impurity C, ensuring that all specifications are met .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique provides sensitive detection and quantification of impurities, supporting rigorous quality assurance measures .
Toxicity Studies
Losartan Impurity C is also involved in toxicity studies to assess its effects on human health. Research indicates that impurities can affect drug efficacy and safety profiles, making it vital to study their impact thoroughly .
Case Study: Toxicological Assessment
A recent study evaluated the mutagenicity of various losartan-related impurities, including Impurity C. The findings suggested that while some impurities posed risks, Losartan Impurity C was not classified as a mutagenic compound under in vivo conditions . This classification is crucial for ensuring that losartan products are safe for consumer use.
Role in Drug Development
Abbreviated New Drug Application (ANDA)
Losartan Impurity C serves as a critical component in the ANDA process for generic drug approval. Its characterization helps establish the quality of generic formulations compared to brand-name counterparts, ensuring that they meet necessary safety and efficacy standards .
Research Findings
Research has shown that controlling impurity levels during drug development can significantly reduce adverse reactions associated with medications. A study highlighted that strict adherence to impurity profiling during the development phase leads to safer pharmaceutical products .
Synthesis and Analytical Methods
The synthesis of Losartan Impurity C involves specific chemical reactions that must be carefully controlled to achieve high purity levels necessary for pharmaceutical applications. The synthesis typically includes reactions involving acetic anhydride and dimethyl formamide under controlled conditions .
Synthesis Process Overview
- Starting Material : 2-n-butyl-4-chloro-5-hydroxymethyl-1H-imidazole.
- Reagents : Acetic anhydride, dimethyl formamide.
- Conditions : Reaction carried out in dichloromethane.
- Isolation : Purification through recrystallization from toluene.
Actividad Biológica
Losartan Impurity C, also known as 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-ethanoate, is a significant impurity associated with the pharmaceutical compound losartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension and related cardiovascular conditions. Understanding the biological activity of this impurity is essential for evaluating its potential effects on health and drug efficacy.
Chemical Structure and Properties
Losartan Impurity C is synthesized through a reaction involving losartan and acetic anhydride in the presence of dimethylformamide and dichloromethane. The structural formula can be summarized as follows:
This compound's molecular weight is approximately 373.84 g/mol, and it is characterized by its unique functional groups that may influence its biological interactions.
Losartan itself functions by selectively blocking the AT1 receptor for angiotensin II, leading to vasodilation, decreased blood pressure, and reduced secretion of aldosterone. However, the specific biological activity of Losartan Impurity C has not been extensively studied. Preliminary findings suggest that impurities like Losartan Impurity C could potentially interfere with the pharmacodynamics of losartan or exhibit their own biological activities.
Toxicity and Side Effects
Recent case studies have reported adverse effects associated with losartan treatment that may implicate impurities such as Losartan Impurity C. For example:
- Case Study 1 : A 54-year-old male developed severe hepatotoxicity attributed to losartan treatment, highlighting the potential for drug-induced liver injury (DILI) associated with ARBs . Although this case did not directly link the impurity to toxicity, it raises concerns about the cumulative effects of impurities in pharmaceutical formulations.
- Case Study 2 : An overdose of losartan led to acute kidney injury and hyperkalemia in a patient, suggesting that impurities may exacerbate adverse reactions .
Analytical Studies
Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been employed to identify and quantify impurities in losartan formulations. A study indicated that several impurities, including Losartan Impurity C, were detected in production batches at concentrations ranging from 0.05% to 0.15% . Understanding these concentrations is critical for assessing their potential impact on therapeutic outcomes.
Impurity Profiling
According to regulatory guidelines, monitoring levels of impurities like Losartan Impurity C is essential during drug production. The European Pharmacopoeia outlines specifications for various impurities in losartan formulations, emphasizing the need for strict control measures .
Data Table: Summary of Biological Activity and Toxicity Reports
Study | Subject | Findings |
---|---|---|
Case Study 1 | Male, 54 years | Severe hepatotoxicity linked to losartan; improvement post-discontinuation |
Case Study 2 | Female, 34 years | Acute kidney injury following overdose; no direct link to impurity established |
Analytical Study | Production Batch | Detected impurities including Losartan Impurity C at 0.05% - 0.15% concentration |
Propiedades
IUPAC Name |
[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFIXKFLBIURBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114799-13-2 |
Source
|
Record name | Losartan potassium impurity C [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114799132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-BUTYL-5-CHLORO-1-((2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)-1H-IMIDAZOL-4-YL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILI5UB76JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.